Comprehensive Physicochemical Profiling and Analytical Workflows for 3-Nitro-N-[4-(piperidin-1-yl)phenyl]benzamide
Comprehensive Physicochemical Profiling and Analytical Workflows for 3-Nitro-N-[4-(piperidin-1-yl)phenyl]benzamide
Executive Summary & Structural Rationale
In early-stage drug discovery, the rational progression of screening hits relies on a deep understanding of their physicochemical properties. 3-nitro-N-[4-(piperidin-1-yl)phenyl]benzamide (CAS: 448912-81-0)[1] is a structurally compelling diaryl amide that serves as a versatile scaffold in the development of antimicrobial, anti-tubercular, and anti-parasitic agents[2].
The molecule features a push-pull electronic system separated by an amide linkage: an electron-withdrawing 3-nitro group and an electron-donating 4-(piperidin-1-yl) moiety. As a Senior Application Scientist, it is critical to recognize that this structure is not just a spatial arrangement of atoms, but a highly tuned electronic system. The nitroaromatic group acts as a redox-active pharmacophore[3], while the piperidine ring dictates the molecule's ionization state and lipophilicity profile.
Physicochemical Properties & Mechanistic Causality
To predict the pharmacokinetic (PK) behavior of this compound, we must analyze the causality behind its chemical descriptors[4].
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The Piperidine Ring (Ionization): Unlike purely aliphatic piperidines (which possess a pKa ~11.2), the nitrogen lone pair in the 4-(piperidin-1-yl)phenyl moiety is partially delocalized into the adjacent phenyl π -system. This resonance significantly attenuates its basicity, yielding an experimental pKa of approximately 4.55[5]. Consequently, at physiological pH (7.4), the molecule exists almost entirely in its neutral, un-ionized state.
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The 3-Nitrobenzamide Core (Stability & Liability): The nitro group is strongly electron-withdrawing (Hammett σm=+0.71 ). This inductive effect increases the electrophilic character of the benzamide carbonyl, subtly rigidifying the amide bond and increasing its resistance to enzymatic hydrolysis. However, the nitroaromatic system introduces a known metabolic liability: it is highly susceptible to bioreduction by intracellular flavoenzymes[6].
Table 1: Fundamental Chemical Descriptors
| Property | Value / Descriptor | Mechanistic Implication |
| Molecular Formula | C₁₈H₁₉N₃O₃[4] | Defines a moderate molecular footprint suitable for oral bioavailability. |
| Molecular Weight | 325.36 g/mol [4] | Well within Lipinski’s Rule of 5, favoring passive diffusion. |
| Predicted pKa (Basic) | ~4.55[5] | Un-ionized at pH 7.4; drives high membrane permeability but limits aqueous solubility. |
| LogP / LogD (pH 7.4) | ~3.8 - 4.2 | High lipophilicity necessitates formulation strategies (e.g., co-solvents, lipid nanoparticles). |
| Hydrogen Bond Donors | 1 (Amide NH) | Minimal HBD count favors blood-brain barrier (BBB) penetration if required. |
| Hydrogen Bond Acceptors | 4 (Nitro O, Amide O, Piperidine N) | Facilitates target binding via dipole interactions. |
Experimental Workflows for Physicochemical Characterization
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every assay includes internal controls to prevent false positives or artifacts caused by compound aggregation.
Fig 1. Self-validating physicochemical characterization workflow for benzamide derivatives.
Protocol 1: Potentiometric pKa Determination
Causality: We utilize potentiometry over UV-metric methods because the piperidine ionization does not produce a strong enough chromophoric shift in the UV spectrum compared to the dominant nitrobenzamide absorbance.
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Preparation: Dissolve 1-2 mg of the compound in a standardized methanol/water co-solvent system (required due to low aqueous solubility).
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Titration: Titrate the solution using 0.1 M HCl and 0.1 M KOH under a nitrogen atmosphere at 25°C.
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Validation: Perform the titration at three different co-solvent ratios (e.g., 30%, 40%, 50% MeOH). Use the Yasuda-Shedlovsky extrapolation method to calculate the true aqueous pKa.
Protocol 2: Shake-Flask LC-MS/MS for LogD (pH 7.4)
Causality: The shake-flask method remains the gold standard. LC-MS/MS provides the sensitivity needed for highly lipophilic compounds where the aqueous concentration is exceptionally low.
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Equilibration: Pre-saturate 1-octanol and pH 7.4 phosphate-buffered saline (PBS) by stirring them together for 24 hours.
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Partitioning: Dissolve the compound in the octanol phase (100 µM). Combine with the aqueous phase in a 1:1 ratio and shake at 25°C for 24 hours.
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Phase Separation (Critical Step): Centrifuge the mixture at 10,000 x g for 15 minutes to break any microemulsions. Failure to do so will result in octanol droplets in the aqueous phase, falsely lowering the LogD.
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Quantification: Quantify both phases via LC-MS/MS using matrix-matched calibration curves.
Protocol 3: Thermodynamic Solubility Profiling
Causality: Kinetic solubility from DMSO stocks often overestimates solubility due to metastable supersaturation. Thermodynamic solubility from a solid powder reflects the true crystalline lattice energy barrier.
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Incubation: Add an excess of solid compound to 1 mL of pH 7.4 PBS.
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Equilibration: Shake the suspension at 37°C for 48 hours to ensure thermodynamic equilibrium.
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Filtration: Filter through a 0.22 µm PTFE syringe filter. Self-validation: Discard the first 200 µL of filtrate to saturate any non-specific binding sites on the filter membrane.
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Analysis: Dilute the filtrate and quantify via HPLC-UV against a standard curve.
Bioreductive Activation and Metabolic Liability
When advancing nitrobenzamides, understanding their redox cycling is paramount. The toxicity and therapeutic efficacy of nitroaromatic compounds are intimately linked to their enzymatic reduction[3].
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Single-Electron Reduction (Toxicity Liability): Mammalian flavoenzymes, such as NADPH:cytochrome P450 reductase (P450R), can catalyze a single-electron reduction of the nitro group, yielding a highly reactive nitro radical anion[6]. In normoxic conditions, this radical undergoes futile redox cycling, transferring its electron to molecular oxygen to generate superoxide radicals ( O2∙− ), thereby inducing localized oxidative stress and potential hepatotoxicity[3].
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Two-Electron Reduction (Therapeutic Activation): Conversely, under hypoxic conditions—or in the presence of specific bacterial oxygen-insensitive nitroreductases like NfsA—the nitro group undergoes a direct two-electron reduction to a nitroso intermediate, followed by further reduction to a hydroxylamine[7]. This pathway is actively exploited in the design of anti-tubercular agents and hypoxia-activated prodrugs, as the hydroxylamine can form covalent cross-links with DNA[8].
Fig 2. Bioreductive activation and metabolic liability pathways of the 3-nitroaromatic pharmacophore.
References
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SciELO. "Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments." Journal of the Brazilian Chemical Society. URL:[Link]
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ChemSpace. "N-(3-methylphenyl)-5-nitro-2-(pyrrolidin-1-yl)benzamide - C18H19N3O3." Compound Database. URL:[Link]
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MDPI. "Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity." International Journal of Molecular Sciences. URL:[Link]
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PubMed. "Discovery of halo-nitrobenzamides with potential application against human African trypanosomiasis." Bioorganic & Medicinal Chemistry Letters. URL:[Link]
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MDPI. "Mechanism of Two-/Four-Electron Reduction of Nitroaromatics by Oxygen-Insensitive Nitroreductases: The Role of a Non-Enzymatic Reduction Step." Molecules. URL:[Link]
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ACS Publications. "Design and Biological Evaluation of Piperazine-Bearing Nitrobenzamide Hypoxia/GDEPT Prodrugs: The Discovery of CP-506." ACS Medicinal Chemistry Letters. URL:[Link]
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RSC Advances. "A novel coumarin derivative as sensitive probe for tracing intracellular pH changes." Royal Society of Chemistry. URL:[Link]
Sources
- 1. 1664-31-9|4-Nitro-N-(2-(piperidin-1-yl)ethyl)benzamide|BLDpharm [bldpharm.com]
- 2. Discovery of halo-nitrobenzamides with potential application against human African trypanosomiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. N-(3-methylphenyl)-5-nitro-2-(pyrrolidin-1-yl)benzamide - C18H19N3O3 | CSSS00104973032 [chem-space.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
